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molecular formula C7H4Cl2FNO B8451972 N-formyl-2,6 dichloro-4-fluoroaniline

N-formyl-2,6 dichloro-4-fluoroaniline

Cat. No. B8451972
M. Wt: 208.01 g/mol
InChI Key: JCHURINNAZTLRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05393913

Procedure details

Cyanomethyl acetate was prepared according to the method described in Synth. Commun. 2, 215 (1972). A mixture of 2.78 g (10 millimole) of tetrabutylammonium chloride and 1 g (10 millimole) of cyanomethyl acetate was dissolved in 10 ml of dichloromethane. To the reaction mixture were added 2 g (9.6 millimoles) of N-formyl-2,6 dichloro-4-fluoroaniline and 3 ml (12 millimoles) of a 4 mole/l sodium hydroxyde aqueous solution. After stirring for 1 hour at room temperature, N-cyanomethyl-N-formyl-2,6-dichloro-4-fluoroaniline was obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
2.78 g
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][C:6]#[N:7])(=[O:3])[CH3:2].[CH:8]([NH:10][C:11]1[C:16]([Cl:17])=[CH:15][C:14]([F:18])=[CH:13][C:12]=1[Cl:19])=[O:9].[Na]>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.ClCCl>[C:1]([O:4][CH2:5][C:6]#[N:7])(=[O:3])[CH3:2].[C:6]([CH2:5][N:10]([CH:8]=[O:9])[C:11]1[C:12]([Cl:19])=[CH:13][C:14]([F:18])=[CH:15][C:16]=1[Cl:17])#[N:7] |f:3.4,^1:19|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)NC1=C(C=C(C=C1Cl)F)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)OCC#N
Name
Quantity
2.78 g
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)OCC#N
Name
Type
product
Smiles
C(#N)CN(C1=C(C=C(C=C1Cl)F)Cl)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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